

# 4-(Chloromethyl)pyridin-2-amine chemical properties

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## Compound of Interest

Compound Name: 4-(Chloromethyl)pyridin-2-amine

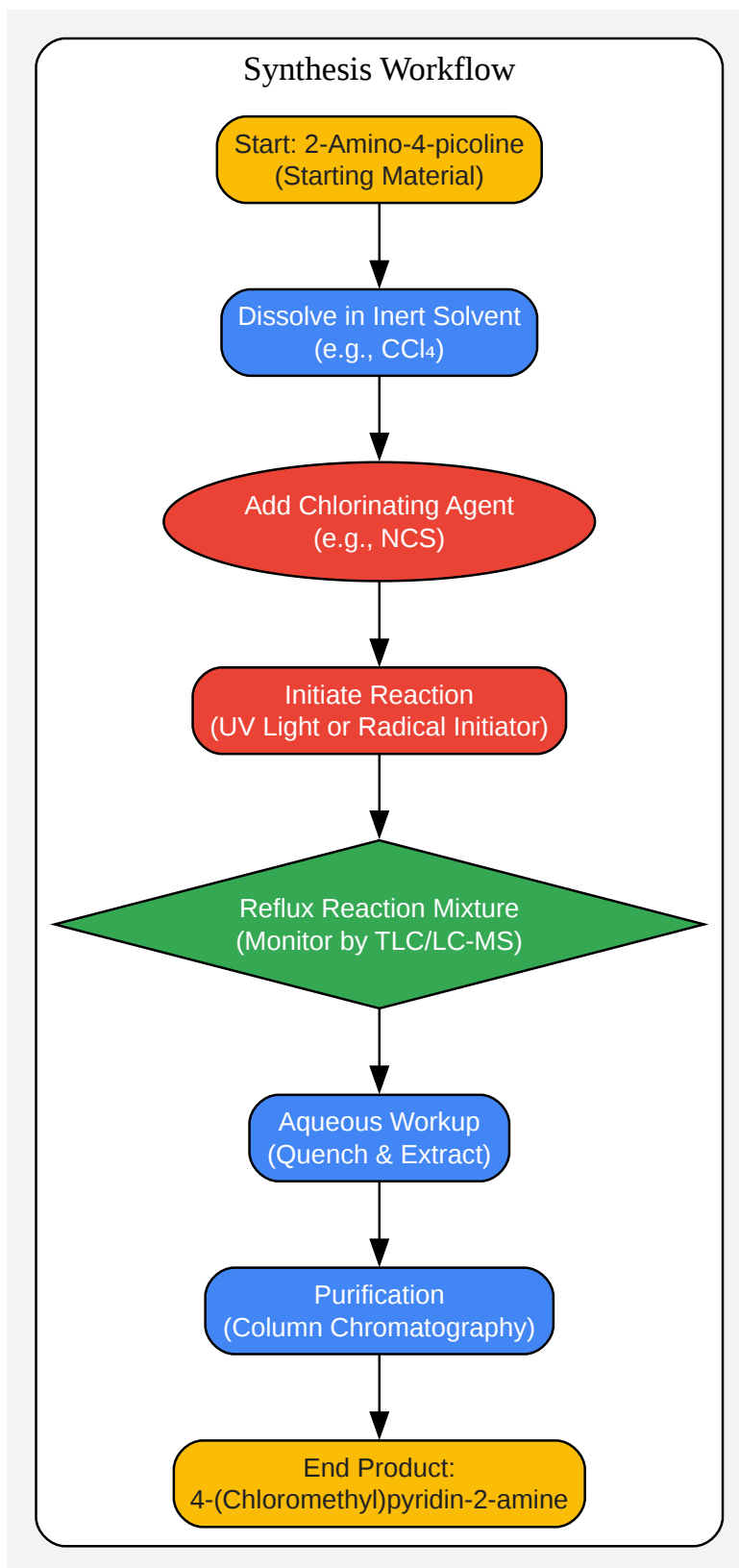
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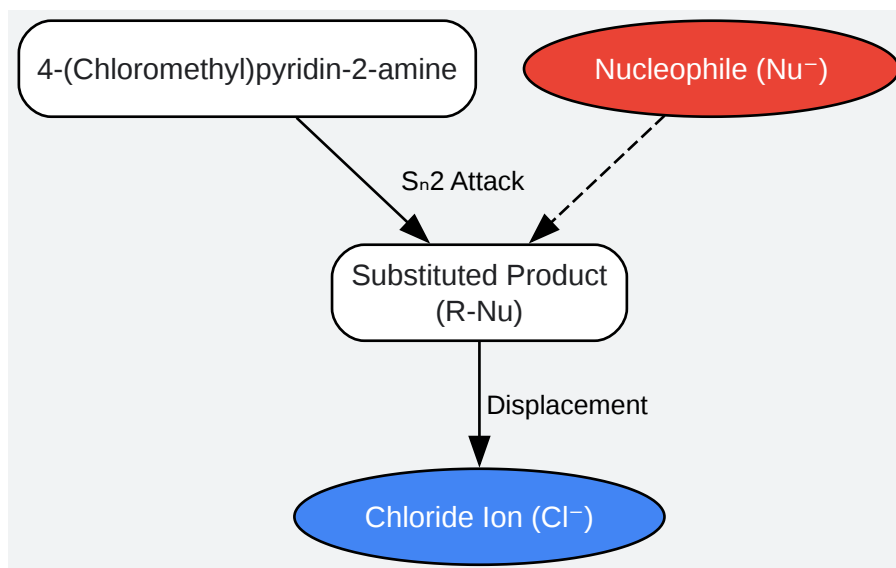
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## Introduction and Strategic Importance

**4-(Chloromethyl)pyridin-2-amine** is a heterocyclic organic compound featuring a pyridine core substituted with a reactive chloromethyl group at the 4-position and an amino group at the 2-position.<sup>[1]</sup> This unique arrangement of a potent electrophilic site (the chloromethyl group) and a nucleophilic/directing group (the amino group) makes it an invaluable intermediate for constructing more complex molecular architectures.<sup>[1]</sup> Its primary utility lies in its ability to introduce the 2-aminopyridin-4-ylmethyl moiety, a common scaffold in a variety of biologically active compounds and pharmaceutical candidates.<sup>[2][3][4]</sup>

The chloromethyl group serves as a highly reactive handle for nucleophilic substitution, while the 2-amino group influences the electronic properties of the pyridine ring and provides a site for further functionalization. This dual functionality allows for sequential and controlled synthetic transformations, making it a strategic asset in multi-step synthesis projects aimed at novel drug discovery.





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